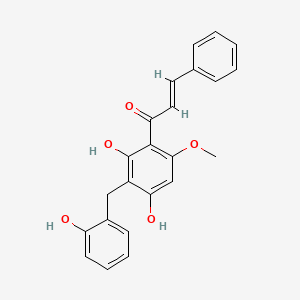
2',4'-Dihydroxy-3'-(2-hydroxy benzyl)-6'-methoxy chalcone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2',4'-dihydroxy-3'-(2-hydroxy benzyl)-6'-methoxy chalcone is a member of the class of chalcones that is trans-chalcone substituted by hydroxy groups at positions 2' and 4', 2-hydroxy benzyl group at position 3' and methoxy group at position 6'. It is isolated from the aerial parts of Ellipeiopsis cherrevensis and exhibits antibacterial, antimalarial and antineoplastic activity. It has a role as a metabolite, an antimalarial, an antibacterial agent and an antineoplastic agent. It is a member of chalcones and a member of resorcinols. It derives from a trans-chalcone.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Methods : Improved routes to synthesize 2',6'-dihydroxychalcones have been developed, involving protective-group removal from O 2′ under mild acid conditions. These methods include base-catalysed condensation of benzaldehydes and ring-opening of hydroxyflavanones, yielding various dihydroxychalcone derivatives (Miles, Main, & Nicholson, 1989).
- Crystal Structure : The X-ray crystal structure of a dihydroxychalcone variant, 2',6'-dihydroxy-2,4,6-trimethoxychalcone, was reported, revealing insights into hydrogen-bonding and 13C NMR data for this class of compounds (Miles, Main, & Nicholson, 1989).
Biochemical Studies and Applications
- Antimitotic Activity : A study on a related chalcone derivative, 2-hydroxy-4-methoxy-2′,3′-benzochalcone, showed antimitotic activity by inhibiting tubulin polymerization. The molecular binding mode with tubulin was investigated using nuclear magnetic resonance spectroscopy and X-ray crystallography (Yong et al., 2014).
- Dual Antioxidant and Inhibitory Agents : 2′-hydroxy-chalcones, similar in structure to the specified compound, have been explored for their antioxidant and lipoxygenase inhibitory activity. Specific structural features were identified to favor these bioactivities, and in silico techniques were used to explore the binding characteristics (Kostopoulou et al., 2021).
Spectroscopic and Optical Properties
- Spectroscopic Characterization : Various hydroxy-substituted chalcones were synthesized and characterized using multiple spectroscopic techniques, including fluorescence spectroscopy. This study provides insights into the optical and electronic properties of these compounds, which can be applied to similar chalcones (Jagadeesh et al., 2015).
Chemical Reactions and Transformations
- Chalcone Derivatives Synthesis : A practical synthesis of chalcone derivatives, which may include similar compounds, was reported. These derivatives were evaluated for free radical scavenging activity and other biological activities, providing a basis for understanding the chemical and biological properties of similar compounds (Jung et al., 2017).
- Nazarov Cyclization : Gas-phase Nazarov cyclization of protonated chalcone derivatives, including 2-methoxy and 2-hydroxychalcones, was investigated. This study provides insights into the chemical transformations and mechanisms that could be applicable to similar chalcone derivatives (George et al., 2009).
properties
Product Name |
2',4'-Dihydroxy-3'-(2-hydroxy benzyl)-6'-methoxy chalcone |
|---|---|
Molecular Formula |
C23H20O5 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(E)-1-[2,4-dihydroxy-3-[(2-hydroxyphenyl)methyl]-6-methoxyphenyl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C23H20O5/c1-28-21-14-20(26)17(13-16-9-5-6-10-18(16)24)23(27)22(21)19(25)12-11-15-7-3-2-4-8-15/h2-12,14,24,26-27H,13H2,1H3/b12-11+ |
InChI Key |
IVKGLRZLTNXWKF-VAWYXSNFSA-N |
Isomeric SMILES |
COC1=C(C(=C(C(=C1)O)CC2=CC=CC=C2O)O)C(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C(=C(C(=C1)O)CC2=CC=CC=C2O)O)C(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



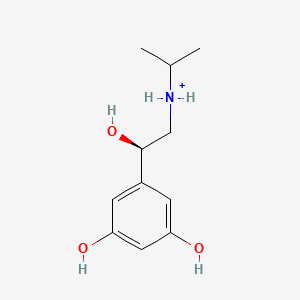
![2-ethoxyethyl (2S)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate](/img/structure/B1265265.png)
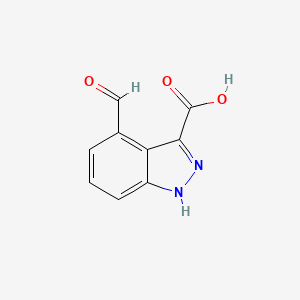
![Methyl 2-[(tert-butoxycarbonyl)amino]-3-(2-phenoxy-6-quinolinyl)-2-propenoate](/img/structure/B1265270.png)
![1-(14-Methyl-pentadecanyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1265272.png)
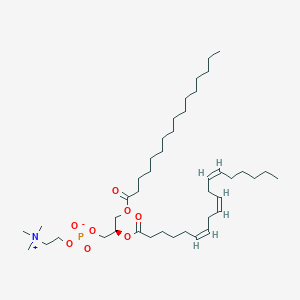
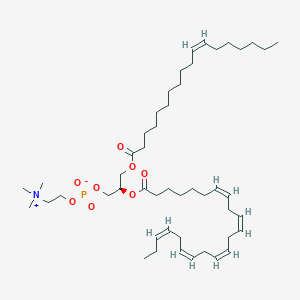
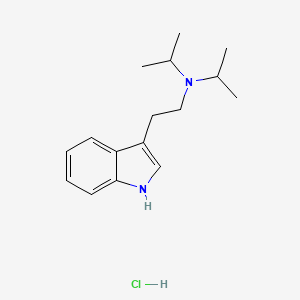
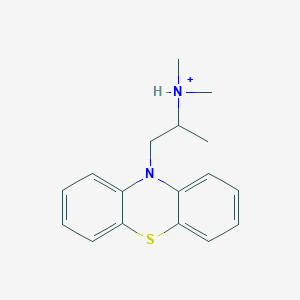
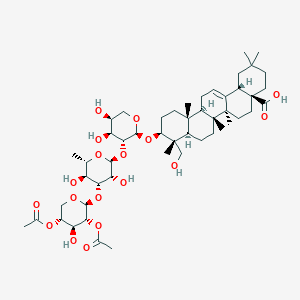
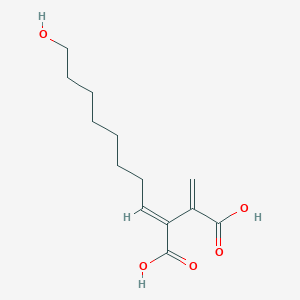
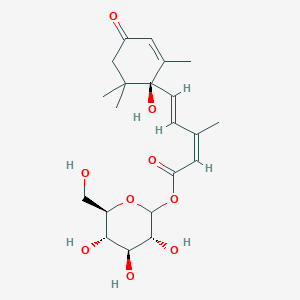
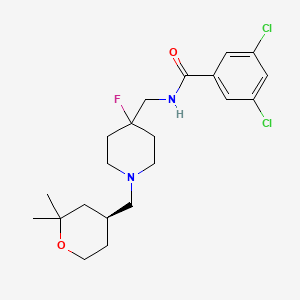
![N-[3-[2,6-Dibromo-4-(2-aminoethyl)phenoxy]propyl]oxamide](/img/structure/B1265284.png)